molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

Cat. No.: B1667761
CAS No.: 945905-37-3
M. Wt: 858.3 g/mol
InChI Key: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Batefenterol succinate (C₄₄H₄₈ClN₅O₁₁, MW: 858.34) is a first-in-class bifunctional bronchodilator combining muscarinic acetylcholine receptor antagonist (MABA) and β₂-adrenoceptor agonist (LABA) activities in a single molecule . Developed by Theravance and GlaxoSmithKline, it is designed to treat chronic obstructive pulmonary disease (COPD) by targeting dual pathways for enhanced bronchodilation . Its low systemic bioavailability (1.29% inhaled, ≤0.012% oral) and high fecal excretion (77.6%) minimize systemic side effects while maintaining localized pulmonary efficacy .

Properties

CAS No.

945905-37-3

Molecular Formula

C44H48ClN5O11

Molecular Weight

858.3 g/mol

IUPAC Name

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

InChI Key

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

Origin of Product

United States

Preparation Methods

Core Skeletal Construction via 1,4-Addition

The synthesis begins with a stereoselective 1,4-addition between biphenyl carbamate 7 (C₁₈H₂₀N₂O₂) and substituted acrylamides 6 (Scheme 1). Critical parameters:

  • Reaction solvent: Tetrahydrofuran (THF) at -78°C
  • Base: Lithium hexamethyldisilazide (LiHMDS)
  • Yield: 78-85% for intermediate 8

Table 1: Key Intermediates in Batefenterol Synthesis

Compound Molecular Formula Molecular Weight Role in Synthesis
6 C₁₄H₁₄ClNO₃ 295.72 Acrylamide donor
7 C₁₈H₂₀N₂O₂ 296.36 Muscarinic pharmacophore
8 C₃₀H₃₂ClN₃O₆ 566.04 Aryl ester intermediate

Sequential Functionalization

Intermediate 8 undergoes three critical transformations:

  • Lithium borohydride reduction : Converts ester to alcohol 9 (C₂₈H₃₀ClN₃O₅) in 92% yield
  • Dess-Martin oxidation : Transforms 9 to aldehyde 10 (C₂₈H₂₈ClN₃O₅) with 85% efficiency
  • Reductive amination : Combines 10 with carbostyrilamine 11 (C₁₃H₁₆N₂O₂) using sodium triacetoxyborohydride to form protected MABA precursor (87% yield)

Final Deprotection and Salt Formation

The silyl-protected intermediate undergoes fluoride-mediated deprotection (tetrabutylammonium fluoride in THF) to yield batefenterol free base. Subsequent salt formation with succinic acid in ethanol/water (1:1 v/v) at pH 4.2-4.5 produces the final succinate salt.

Advanced Synthetic Variations

Alternative Amine Building Blocks

Scheme 2 demonstrates two pathways using primary amine 13 and secondary amine 16 :

  • Route A : Alkylation of 7 with Boc-aminoethyl bromide (2.5 eq), followed by TFA-mediated deprotection
  • Route B : Cbz-protected amino alcohol 14 oxidation to ketone, then reductive amination

Table 2: Comparative Analysis of Amine Routes

Parameter Route A (Primary Amine) Route B (Secondary Amine)
Overall Yield 68% 54%
Purity Post-HPLC 98.7% 97.2%
Reaction Steps 4 6

N-Methyl Derivatives Synthesis

Palladium-mediated formylation (Scheme 3) enables synthesis of N-methyl analogs 24a-c :

  • Key reagent: Acetic formic anhydride
  • Temperature: 110°C under argon
  • Catalyst: Pd(OAc)₂/Xantphos system

Pharmaceutical Formulation Strategies

Solution-Based Preparations

The optimized formulation from US20210401855A1 combines:

  • This compound: 7.5 mg/mL
  • Fluticasone furoate: 2.5 mg/mL
  • NaCl: 150 mg/mL
  • Benzalkonium chloride: 0.02% w/v

Preparation Protocol :

  • Dissolve NaCl in 90 mL purified water
  • Adjust pH to 2.0-4.0 with HCl/NaOH
  • Add active ingredients under sonication (40 kHz, 30°C)
  • QS to 100 mL, filter through 0.22 μm PVDF membrane

Cyclodextrin-Based Complexation

For enhanced solubility:

  • 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
  • Molar ratio: 1:2 (Batefenterol:SBE-β-CD)
  • Storage: 4°C for 1 week maximum

Table 3: Solubility Profile in Different Solvents

Solvent Solubility (mg/mL) Temperature
DMSO 42.7 25°C
SBE-β-CD 58.9 4°C
PEG300:H₂O 36.2 37°C

Analytical Characterization

Spectroscopic Verification

Critical spectral data from intermediate 7 :

  • ¹H NMR (400 MHz, CD₃OD): δ 7.56 (d, J=7.6 Hz, 1H), 7.47-7.21 (m, 8H)
  • HRMS : m/z 297.1584 [M+H]⁺ (calc. 297.1598)

Final product characterization:

  • Optical Rotation : [α]²⁵D +38.5° (c 0.1, MeOH)
  • HPLC Purity : 99.83% (C18 column, 0.1% TFA)

Stability Profiling

Accelerated stability studies show:

  • pH 2.0 : 98.4% remaining after 6 months at 40°C/75% RH
  • pH 5.0 : 89.7% remaining under same conditions
  • Degradation products: <0.5% total impurities

Emerging Preparation Technologies

3D-Printed Dosage Forms

EP3302442B1 discloses a novel preparation method:

  • Substrate: Hydrophilic polyvinyl alcohol
  • Drug loading: 15% w/w in pie-shaped compartments
  • Release profile: 80% release at 8 hours (pH 6.8 buffer)

Continuous Manufacturing

Recent advances utilize microreactor technology:

  • Residence time: 8.5 minutes
  • Productivity: 2.3 kg/day
  • Particle size control: 50-100 μm via antisolvent crystallization

Chemical Reactions Analysis

Batefenterol succinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD)

Batefenterol has been primarily investigated for its application in COPD management. Clinical trials have shown that it significantly improves lung function compared to placebo. A Phase IIb study involving 323 participants indicated that all doses of batefenterol resulted in statistically significant improvements in forced expiratory volume in one second (FEV1) from baseline compared to placebo, with peak effects observed at higher doses (300 µg and 600 µg) .

Efficacy Results:

  • FEV1 Improvement: The mean difference in FEV1 from baseline was 191.1–292.8 mL across different doses.
  • Safety Profile: Batefenterol was well tolerated with no new safety signals reported .

Asthma

While less extensively studied than COPD, the potential application of batefenterol in asthma treatment is also recognized. The combination of batefenterol with fluticasone furoate has been evaluated, showing promising results in improving lung function and reducing the need for rescue medication .

Combination Therapy:

  • BAT/FF 300/100: This combination has demonstrated superior bronchodilation effects compared to monotherapy.
  • Spirometry Results: Significant changes from baseline in FEV1 were noted, particularly on Day 42 of treatment .

Pharmacological Insights

Batefenterol's pharmacological profile allows for enhanced therapeutic effects through its dual-action mechanism:

  • Muscarinic Antagonism: Reduces bronchoconstriction by inhibiting M3 receptors.
  • β2-Adrenergic Agonism: Promotes bronchodilation by stimulating β2 receptors.

This dual mechanism not only improves efficacy but also offers a simplified treatment regimen for patients who may benefit from both types of pharmacological actions .

Safety and Tolerability

In clinical studies, adverse events were reported in approximately 38% of patients receiving batefenterol/fluticasone furoate compared to 35% in the placebo group. Common adverse events included dysgeusia and diarrhea, but serious adverse events were rare . The tolerability profile supports the continued investigation into long-term use and combination therapies.

Table: Summary of Clinical Trials Involving this compound

Study TypePopulationTreatmentPrimary EndpointKey Findings
Phase IIbCOPD Patients (N=323)Batefenterol (various doses) vs PlaceboChange in FEV1Statistically significant improvements across all doses
Phase IICOPD Patients (N=62)BAT/FF 300/100 vs PlaceboChange in FEV1Significant improvement observed on Day 42
Phase IIAsthma PatientsBAT/FF CombinationChange in FEV1Enhanced bronchodilation compared to monotherapy

Mechanism of Action

Batefenterol succinate exerts its effects through dual mechanisms:

    Muscarinic Antagonism: It blocks muscarinic acetylcholine receptors, preventing bronchoconstriction.

    Beta2-Agonism: It activates beta2-adrenergic receptors, leading to bronchodilation.

These combined actions result in improved airflow and reduced symptoms in patients with COPD .

Comparison with Similar Compounds

Pharmacological Mechanism

Compound Mechanism(s) Key Advantages
Batefenterol Dual MABA + LABA (single molecule) Simplified dosing, synergistic bronchodilation, reduced drug-drug interactions
UMEC/VI (Umeclidinium/Vilanterol) LAMA + LABA (fixed-dose combination) Established efficacy; requires two separate molecules
Tiotropium LAMA (monotherapy) Long-acting but lacks β₂-agonist synergy
Indacaterol LABA (monotherapy) Rapid onset but no anticholinergic activity

Key Insight : Batefenterol’s dual functionality eliminates the need for combination inhalers, streamlining therapy while maintaining efficacy comparable to UMEC/VI at doses ≥150 µg .

Pharmacokinetic Profile

Parameter Batefenterol (Inhaled) UMEC/VI (Inhaled) Tiotropium (Inhaled)
Bioavailability 1.29% ~15% (VI) ~2.7–6%
Tmax (h) 0.8 0.25–0.5 (VI) 1–3
Half-life (h) 3.2–3.4 11–13 (VI) 27–45
Excretion Feces (77.6%), Urine (6.3%) Urine (70% VI) Feces (70%)

Key Differences :

  • Batefenterol’s low oral bioavailability (0.012%) minimizes systemic absorption, reducing off-target effects .
  • Its fecal excretion dominance suggests hepatic clearance and first-pass metabolism, unlike UMEC/VI’s renal excretion .

Efficacy in Clinical Trials

  • Batefenterol (300 µg) : Achieved 292.8 mL improvement in weighted-mean FEV₁ (0–6h) vs. placebo, comparable to UMEC/VI (62.5/25 µg) .
  • UMEC/VI : Demonstrated 220–250 mL improvement in FEV₁ .
  • Tiotropium : Provides ~120–150 mL FEV₁ improvement in moderate-to-severe COPD .

Dose-Response : Batefenterol’s flat dose-response curve (75–600 µg) suggests efficacy plateau at ≥150 µg, reducing the need for higher doses .

Metabolic Pathways

Compound Major Metabolic Pathways Circulating Components
Batefenterol Hydrolysis, glucuronidation, oxidative deamination Metabolites dominate (oral); unchanged drug (IV)
Vilanterol (VI) Hepatic CYP3A4-mediated oxidation Active metabolites with prolonged half-life
Umeclidinium Ester hydrolysis Inactive metabolites

Key Insight : Batefenterol’s metabolism generates inactive metabolites, reducing systemic toxicity compared to VI’s active metabolites .

Biological Activity

Batefenterol succinate, a novel compound under investigation for the treatment of chronic obstructive pulmonary disease (COPD), exhibits significant biological activity primarily through its dual mechanism as a beta-2 adrenergic receptor agonist and a muscarinic antagonist . This unique pharmacological profile allows for enhanced bronchodilation, making it a promising candidate for respiratory therapies.

This compound is classified as a biphenyl derivative, with a complex chemical structure that contributes to its biological activity. The IUPAC name for the compound is:

1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.

The molecular formula is C44H48ClN5O11C_{44}H_{48}ClN_{5}O_{11} with a molecular weight of 858.33 g/mol .

Batefenterol acts on both the beta-2 adrenergic receptors and muscarinic receptors (specifically M2 and M3). The activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. Concurrently, the antagonism of muscarinic receptors inhibits bronchoconstriction, further enhancing respiratory function .

Clinical Efficacy

Clinical trials have demonstrated that batefenterol significantly improves lung function in COPD patients. The results from a randomized Phase IIb study showed that all doses of batefenterol led to statistically significant improvements in forced expiratory volume in one second (FEV1) compared to placebo. The improvements ranged from 191.1 mL to 334.1 mL depending on the dosage administered .

Phase II Clinical Trials

A notable Phase II clinical trial involved 323 participants and assessed the dose-response relationship of batefenterol. The study found that:

  • Optimal Dose : Batefenterol 300 µg was identified as potentially optimal for further Phase III studies.
  • Efficacy : Significant improvements in lung function were observed across all doses, with higher doses yielding greater improvements but with diminishing returns at the highest levels .
Dose (µg)Mean Change in FEV1 (mL)Statistical Significance
37.5149.2P = 0.003
75208.4P < 0.001
150263.5P < 0.001
300305.1P < 0.001
600334.1P < 0.001

Safety Profile

The safety profile of batefenterol has been favorable, with no new or unexpected adverse events reported during trials . The incidence of adverse events was comparable to placebo groups, indicating a good tolerability profile.

Comparative Analysis with Other Bronchodilators

Batefenterol's unique combination of beta agonism and muscarinic antagonism distinguishes it from other bronchodilators, such as:

Compound NameClassMechanism of ActionUnique Features
Aclidinium bromideMuscarinic antagonistM3 receptor antagonistLong-lasting effects
UmeclidiniumMuscarinic antagonistM3 receptor antagonistOnce-daily dosing
FormoterolBeta-2 agonistBeta-2 adrenergic receptor agonistFast onset of action
SalmeterolBeta-2 agonistBeta-2 adrenergic receptor agonistLong duration but slower onset

Batefenterol's dual-action mechanism may offer enhanced efficacy in treating respiratory diseases while simplifying treatment regimens through combination therapy .

Q & A

Q. What are the primary pharmacological mechanisms of Batefenterol Succinate, and how are they experimentally validated?

  • Methodological Answer: Use in vitro assays (e.g., receptor-binding studies on β2-adrenergic and muscarinic receptors) to quantify agonist/antagonist activity. Pair with in vivo models (e.g., bronchoconstriction assays in rodents) to validate bronchodilatory effects. Employ molecular docking simulations to predict binding affinities . For reproducibility, document assay conditions (e.g., pH, temperature) and control groups rigorously .

Q. How should researchers design dose-response studies for this compound to ensure statistical validity?

  • Methodological Answer: Adopt a logarithmic dose range (e.g., 0.1–100 μM) to capture EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Include positive controls (e.g., salmeterol for β2 agonism) and account for inter-individual variability via randomized block designs .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS for sensitivity. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ). For tissue distribution studies, use radiolabeled compounds (e.g., ³H-Batefenterol) with autoradiography .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy be resolved in preclinical studies?

  • Methodological Answer: Conduct a systematic review with meta-analysis, stratifying studies by model (e.g., ovalbumin vs. LPS-induced inflammation). Assess publication bias via funnel plots. Validate findings using RNA-seq to compare cytokine profiles across models, controlling for dosing regimens and species-specific responses .

Q. What experimental frameworks are optimal for studying this compound’s dual receptor modulation in human airway smooth muscle cells?

  • Methodological Answer: Use CRISPR-edited cell lines (e.g., β2-adrenergic receptor KO) to isolate muscarinic effects. Apply calcium imaging (Fluo-4 AM) and cAMP ELISA to quantify signaling crosstalk. For translational relevance, compare primary cells from asthmatic vs. non-asthmatic donors .

Q. How do researchers address inter-laboratory variability in this compound’s pharmacokinetic parameters?

  • Methodological Answer: Implement harmonized protocols (e.g., standardized sampling times, bioanalytical methods). Use population pharmacokinetic modeling (NONMEM) to identify covariates (e.g., renal/hepatic function). Share raw data via repositories (e.g., Zenodo) for cross-validation .

Data Contradiction and Synthesis

Q. What statistical approaches reconcile discrepancies in this compound’s efficacy across clinical trial phases?

  • Methodological Answer: Apply Bayesian hierarchical models to pool Phase II/III data, adjusting for trial design differences (e.g., placebo response, inclusion criteria). Conduct sensitivity analyses to identify confounding variables (e.g., adherence rates, comorbidities) .

Q. How can in silico models improve the predictive validity of this compound’s safety profile?

  • Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models to predict off-target effects (e.g., cardiac ion channel inhibition). Validate with patch-clamp electrophysiology in cardiomyocytes. Cross-reference with FAERS database for adverse event correlations .

Methodological Design Tables

Table 1: Comparison of In Vitro vs. In Vivo Models for Efficacy Studies

Parameter In Vitro (Airway Cells) In Vivo (Rodent Models)
Strengths High throughput, mechanisticWhole-organism relevance
Limitations Limited translational extrapolationInter-species variability
Key Metrics cAMP levels, receptor occupancyAirway resistance, histopathology
Ref.

Table 2: Common Statistical Methods for Dose-Response Analysis

Method Use Case Considerations
ANOVA Comparing multiple dose groupsAssumes normality, equal variance
Non-linear Regression EC50/IC50 calculationRequires high data density
Bootstrap Confidence interval estimationComputationally intensive
Ref.

Theoretical Frameworks

  • Link studies to receptor theory (e.g., occupancy vs. allosteric modulation) and systems pharmacology (network analyses of airway signaling pathways) .
  • For translational research, align with the PICOT framework (Population: COPD patients; Intervention: Batefenterol; Comparison: Standard therapies; Outcome: FEV1 improvement; Time: 12-week trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol Succinate
Reactant of Route 2
Batefenterol Succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.